REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6]([C:13]([O:15]CC)=[O:14])[C:7]3[CH:12]=[N:11][NH:10][C:8]=3[N:9]=2)[CH2:3][CH2:2]1.[H-].[Na+].I[CH2:21][CH3:22].[OH-].[Na+]>CN(C=O)C>[CH:1]1([C:4]2[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[C:7]3[CH:12]=[N:11][N:10]([CH2:21][CH3:22])[C:8]=3[N:9]=2)[CH2:2][CH2:3]1 |f:1.2,4.5|
|
Name
|
ethyl 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C=C(C2=C(N1)NN=C2)C(=O)OCC
|
Name
|
|
Quantity
|
29.1 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.077 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
After 15 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The contents were concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The crude residue was diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The contents were then extracted with DCM (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (eluent
|
Type
|
CUSTOM
|
Details
|
The final product was collected as 90 mg (45%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1C=C(C2=C(N1)N(N=C2)CC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |